molecular formula C21H28N4O3 B2559385 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone CAS No. 338956-32-4

1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone

Cat. No. B2559385
CAS RN: 338956-32-4
M. Wt: 384.48
InChI Key: GTTPLRNHUPCSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone (CHHMPP) is a synthetic compound that has been studied for its potential applications in scientific research. CHHMPP has been found to possess a variety of biochemical and physiological effects, and has been used in various laboratory experiments.

Scientific Research Applications

Arylpiperazine Derivatives: Pharmacological Actions

Arylpiperazine derivatives, including compounds structurally related to "1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone," have been extensively studied for their diverse pharmacological actions. These compounds are known for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. The metabolism of these derivatives involves CYP3A4-dependent N-dealkylation leading to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. The extensive distribution in tissues, including the brain, highlights their significance in targeting neurological pathways. However, the individual variability in metabolism suggests a need for personalized approaches in their pharmacological application (Caccia, 2007).

Anti-Mycobacterial Activity

Piperazine and its analogues, by extension, have shown promising anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential of structurally related compounds in addressing the global challenge of tuberculosis through novel therapeutic agents. The detailed structure-activity relationship (SAR) analyses of these compounds provide insights into designing more effective anti-TB molecules (Girase et al., 2020).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Compounds with a piperazine core have been explored as DPP IV inhibitors, offering a therapeutic approach for type 2 diabetes mellitus (T2DM). The structural diversity of these compounds allows for a broad exploration of their antidiabetic potential, indicating the relevance of "1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone" and similar molecules in developing new treatments for T2DM (Mendieta et al., 2011).

Piperazine Derivatives: Therapeutic Uses

Piperazine derivatives have found therapeutic uses across a wide spectrum, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral agents. The structural modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, showcasing the importance of structural derivatives of "1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone" in discovering drug-like elements for various diseases (Rathi et al., 2016).

properties

IUPAC Name

3-cyclohexyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-28-18-9-7-16(8-10-18)23-11-13-24(14-12-23)19-15-20(26)25(21(27)22-19)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUSDRTMXDREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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